molecular formula C7H13NO2 B12939199 (2,5-Dioxaspiro[3.4]octan-7-yl)methanamine CAS No. 2306270-09-5

(2,5-Dioxaspiro[3.4]octan-7-yl)methanamine

Cat. No.: B12939199
CAS No.: 2306270-09-5
M. Wt: 143.18 g/mol
InChI Key: OKMPBJRNPHINRS-UHFFFAOYSA-N
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Description

(2,5-Dioxaspiro[34]octan-7-yl)methanamine is a chemical compound with the molecular formula C7H13NO2 It is characterized by a spirocyclic structure containing two oxygen atoms and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-Dioxaspiro[3.4]octan-7-yl)methanamine typically involves the formation of the spirocyclic ring followed by the introduction of the amine group. One common method involves the reaction of a suitable diol with an amine under acidic conditions to form the spirocyclic structure. The reaction conditions often include the use of a solvent such as dimethylformamide (DMF) and a catalyst like barium oxide at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(2,5-Dioxaspiro[3.4]octan-7-yl)methanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The amine group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted amine derivatives .

Scientific Research Applications

(2,5-Dioxaspiro[3.4]octan-7-yl)methanamine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (2,5-Dioxaspiro[3.4]octan-7-yl)methanamine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with various biomolecules, influencing their structure and function. The spirocyclic structure may also play a role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,5-Dioxaspiro[3.4]octan-7-yl)methanamine is unique due to its specific combination of a spirocyclic ring with two oxygen atoms and an amine group. This structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

CAS No.

2306270-09-5

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

2,5-dioxaspiro[3.4]octan-7-ylmethanamine

InChI

InChI=1S/C7H13NO2/c8-2-6-1-7(10-3-6)4-9-5-7/h6H,1-5,8H2

InChI Key

OKMPBJRNPHINRS-UHFFFAOYSA-N

Canonical SMILES

C1C(COC12COC2)CN

Origin of Product

United States

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